2-(Bromomethyl)-4-phenylthiazole CAS number 78502-79-1
2-(Bromomethyl)-4-phenylthiazole CAS number 78502-79-1
An In-depth Technical Guide to 2-(Bromomethyl)-4-phenylthiazole (CAS: 78502-79-1)
Executive Summary
2-(Bromomethyl)-4-phenylthiazole is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group appended to a biologically significant phenylthiazole scaffold, renders it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, core reactivity, mechanistic nuances, and strategic applications in drug discovery. The protocols and insights herein are designed to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in their synthetic endeavors.
Core Compound Identity and Physicochemical Properties
2-(Bromomethyl)-4-phenylthiazole is a substituted thiazole derivative that serves primarily as an electrophilic agent for introducing the 4-phenylthiazole-2-methyl moiety into target molecules. Its properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 78502-79-1 | [1] |
| IUPAC Name | 2-(bromomethyl)-4-phenyl-1,3-thiazole | [1] |
| Molecular Formula | C₁₀H₈BrNS | [1] |
| Molecular Weight | 254.15 g/mol | [1] |
| Appearance | Light yellow oil which may solidify upon refrigeration | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)CBr | [1] |
| Storage Conditions | Store under inert atmosphere, refrigerated (2-8°C) | [3] |
Synthesis Methodologies: A Practical Approach
The synthesis of 2-(Bromomethyl)-4-phenylthiazole is most reliably achieved through the bromination of its corresponding alcohol precursor. This method offers high yields and operational simplicity.
Primary Synthesis Route: Bromination of (4-phenylthiazol-2-yl)methanol
The conversion of the hydroxymethyl group to a bromomethyl group is a standard transformation efficiently mediated by phosphorus tribromide (PBr₃). The hydroxyl group, a poor leaving group, is converted into a phosphite ester, which is an excellent leaving group, allowing for a subsequent Sₙ2 displacement by the bromide ion.
Objective: To synthesize 2-(Bromomethyl)-4-phenylthiazole from (4-phenylthiazol-2-yl)methanol.[2]
Materials:
-
(4-phenylthiazol-2-yl)methanol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.45 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Dissolve (4-phenylthiazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (approx. 5 mL per 1 mmol of substrate) in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add phosphorus tribromide (0.45 eq) dropwise to the stirred solution. A thick white precipitate may form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature (20-22°C) for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding crushed ice.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and saturated NaHCO₃ solution to neutralize excess acid.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil can be purified by silica gel column chromatography (eluent: toluene or a hexane/ethyl acetate gradient) to yield 2-(Bromomethyl)-4-phenylthiazole as a light yellow solid.[2]
Caption: Workflow for the synthesis of 2-(Bromomethyl)-4-phenylthiazole.
Foundational Synthesis: The Hantzsch Thiazole Synthesis
While not a direct route to the title compound, the Hantzsch synthesis is fundamental for creating the 4-phenylthiazole core. It typically involves the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a source of thiourea.[4][5] This reaction reliably produces 2-amino-4-phenylthiazole, a versatile precursor that can be further modified to introduce the desired bromomethyl group, although this requires multiple subsequent steps (e.g., Sandmeyer reaction, functional group interconversion).
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-(Bromomethyl)-4-phenylthiazole is dominated by the reactivity of the C-Br bond. The methylene carbon is highly electrophilic and readily participates in nucleophilic substitution reactions.
The Sₙ2 Reaction Pathway
The primary mechanism of reaction is a bimolecular nucleophilic substitution (Sₙ2). The carbon atom of the bromomethyl group is sterically unhindered and is activated by the electronegative bromine atom, making it an excellent substrate for attack by a wide range of nucleophiles.
Key Mechanistic Features:
-
Electrophilic Carbon: The C-Br bond is polarized, rendering the carbon atom electron-deficient.
-
Good Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group.
-
Anchimeric Assistance: It is plausible that the lone pairs on the thiazole's sulfur or nitrogen atoms can provide anchimeric assistance, stabilizing the transition state of the Sₙ2 reaction and enhancing the reactivity of the substrate, a phenomenon observed in similar heterocyclic systems.[6]
Caption: Generalized Sₙ2 mechanism for 2-(Bromomethyl)-4-phenylthiazole.
Scope of Synthetic Transformations
This compound is an ideal substrate for building molecular complexity. It reacts cleanly with a diverse array of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.
| Nucleophile Class | Nucleophile Example | Resulting Functional Group |
| Amines | R₂NH | Tertiary Amine (R₂N-CH₂-Th) |
| Thiols | RSH | Thioether (RS-CH₂-Th) |
| Alcohols/Phenols | ROH / ArOH | Ether (RO-CH₂-Th) |
| Carboxylates | RCOO⁻ | Ester (RCO-O-CH₂-Th) |
| Azides | N₃⁻ | Azide (N₃-CH₂-Th) |
| Cyanides | CN⁻ | Nitrile (NC-CH₂-Th) |
| Enolates | R-C(O)-CH⁻-R' | C-Alkylated Ketone |
Th = 4-phenylthiazol-2-yl moiety
Strategic Applications in Drug Discovery
The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[6][7] Its ability to engage in hydrogen bonding and its favorable metabolic profile make it a desirable core structure. 2-(Bromomethyl)-4-phenylthiazole provides a direct entry point for elaborating this scaffold.
Derivatives of 2-aminothiazoles have demonstrated a wide spectrum of biological activities, including:
Caption: Role of 2-(Bromomethyl)-4-phenylthiazole in a drug discovery workflow.
Protocol: Synthesis of a Model N-Substituted Derivative
Objective: To synthesize 2-((diethylamino)methyl)-4-phenylthiazole, a representative Sₙ2 product.
Materials:
-
2-(Bromomethyl)-4-phenylthiazole (1.0 eq)
-
Diethylamine (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(Bromomethyl)-4-phenylthiazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add diethylamine (2.5 eq) to the suspension and stir the mixture at room temperature.
-
Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 40-50°C.
-
Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by silica gel chromatography to obtain the pure tertiary amine.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The disappearance of the bromomethyl singlet (around δ 4.8 ppm) and the appearance of signals corresponding to the diethylamino group would be indicative of success.
Safety, Handling, and Storage
Proper handling of 2-(Bromomethyl)-4-phenylthiazole is essential due to its hazardous properties.
-
Hazard Classifications: Acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage or irritation.[11][12] May also cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][13]
-
Handling Precautions: Avoid creating dust or aerosols. Avoid all contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][14]
-
First Aid Measures:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3] Recommended storage temperature is 2-8°C.
References
- This citation is not available in the provided search results.
-
AK Scientific, Inc. 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole Safety Data Sheet. 13
-
Sigma-Aldrich. 2-bromo-4-phenylthiazole safety. 15
-
Alfa Chemistry. CAS 78502-79-1 2-(Bromomethyl)-4-phenylthiazole. 1
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. 9
-
BLD Pharm. 78502-79-1 | 2-(Bromomethyl)-4-phenylthiazole. 3
-
2a biotech. 2-(BROMOMETHYL)-4-PHENYLTHIAZOLE. 16
-
Alchem Pharmtech. CAS 78502-79-1 | 2-(Bromomethyl)-4-phenylthiazole. 17
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Rasayan J. Chem. 4
-
MedchemExpress. Safety Data Sheet - 2-Amino-4-phenylthiazole. 14
-
MedchemExpress. Safety Data Sheet - 2,4-Dibromothiazole. 18
-
ResearchGate. Synthesis of 2–bromo–4–phenylthiazole. 19
-
ChemShuttle. Material Safety Data Sheet. 11
-
ChemicalBook. 2-(bromomethyl)-4-phenylthiazole price. 20
-
ResearchGate. Synthesis of 2-aminothiazole derivatives. 5
-
Benchchem. 2-(Bromomethyl)thiazole | CAS 131654-56-3. 21
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution.... National Institutes of Health (NIH). 6
-
ResearchGate. Scheme 1Synthesis of 2-amino-4-phenylthiazole from acetophenone.... 22
-
Benchchem. 2-Bromo-5-phenylthiazole | 133311-51-0. 23
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. 24
-
Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. 25
-
ResearchGate. Synthesis of 2-bromo-4-phenylthiazole. 26
-
Benchchem. Applications of 2-Phenylthiazole Derivatives in Drug Discovery. 27
-
Benchchem. Reactivity of 4-(Methoxymethyl)thiazole with Electrophiles and Nucleophiles. 28
-
Sigma-Aldrich. 2-bromo-4-phenylthiazole properties. Link
-
PubChem. 2-(Bromomethyl)-4-phenyl-1,3-thiazole. 29
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 7
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). 8
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. 30
-
Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. PubMed. 10
-
Sigma-Aldrich. 2-Bromo-4-phenylthiazole 97%. 12
-
Structure-activity relationship studies of benzothiazole-phenyl analogs.... National Institutes of Health (NIH). 31
-
Google Patents. A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids. 32
-
ChemicalBook. 2-(bromomethyl)-4-phenylthiazole synthesis. 2
-
ResearchGate. An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. 33
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-(bromomethyl)-4-phenylthiazole synthesis - chemicalbook [chemicalbook.com]
- 3. 78502-79-1|2-(Bromomethyl)-4-phenylthiazole|BLD Pharm [bldpharm.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemshuttle.com [chemshuttle.com]
- 12. 2-ブロモ-4-フェニルチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. aksci.com [aksci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. 2-bromo-4-phenylthiazole safety | Sigma-Aldrich [sigmaaldrich.com]
- 16. 2abiotech.net [2abiotech.net]
- 17. alchempharmtech.com [alchempharmtech.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. 2-(bromomethyl)-4-phenylthiazole price,buy 2-(bromomethyl)-4-phenylthiazole - chemicalbook [m.chemicalbook.com]
- 21. 2-(Bromomethyl)thiazole|CAS 131654-56-3|RUO [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. 2-Bromo-5-phenylthiazole | 133311-51-0 | Benchchem [benchchem.com]
- 24. derpharmachemica.com [derpharmachemica.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. 2-(Bromomethyl)-4-phenyl-1,3-thiazole | C10H8BrNS | CID 53482102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 32. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 33. researchgate.net [researchgate.net]

